benzyl (3-(4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl)propyl)carbamate
Overview
Description
Benzyl (3-(4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl)propyl)carbamate is a useful research compound. Its molecular formula is C14H18N4O3 and its molecular weight is 290.32 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Antimicrobial Activity
Benzyl (3-(4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl)propyl)carbamate and its derivatives have been explored for their potential in antimicrobial applications. A study conducted by Shaikh et al. (2014) involved the synthesis of a novel series of 2-(5-(4-(1H-benzo[d][1,2,3]triazol-1-yl)phenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenols derivatives from related compounds. These compounds were then tested for antibacterial activity against various strains of bacteria including Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and Salmonella typhi, with some showing significant activity Shaikh et al., 2014.
Role in Synthesis of Peptides and Mimetics
N-(Protected α-aminoacyl)benzotriazoles, related to this compound, are recognized for their utility as powerful acylating agents in peptide synthesis. Küçükbay and Buğday (2014) described the synthesis and characterization of benzyl {2-[(2-(1H-benzo[d][1,2,3]triazol-1-yl)-2-oxoethyl)amino]-2-oxoethyl} carbamate, highlighting its relevance in the preparation of peptides, their mimetics, and conjugates Küçükbay & Buğday, 2014.
Cytotoxic Activity and Cancer Research
Research into carbamate derivatives of 4β-(1,2,3-triazol-1-yl)podophyllotoxin, which shares structural similarities with this compound, has shown promise in cancer research. Liu et al. (2013) synthesized these derivatives using click chemistry and evaluated their cytotoxicity against various human cancer cell lines. Some compounds demonstrated potency surpassing that of the anticancer drug etoposide, indicating potential for development into new anticancer therapies Liu et al., 2013.
Antitubercular Activity
Further expanding the scope of applications, derivatives of 1-benzyl/aryl-4-{[(1-aryl-1H-1,2,3-triazol-4-yl)methoxy]methyl}-1H-1,2,3-triazole have been synthesized and evaluated for their antimicrobial activity, specifically against tuberculosis. Reddy et al. (2016) synthesized a series of these derivatives through a Cu(I) catalyzed reaction and screened them for antimicrobial properties, contributing to the search for new antitubercular agents Reddy et al., 2016.
Future Directions
Properties
IUPAC Name |
benzyl N-[3-[4-(hydroxymethyl)triazol-1-yl]propyl]carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O3/c19-10-13-9-18(17-16-13)8-4-7-15-14(20)21-11-12-5-2-1-3-6-12/h1-3,5-6,9,19H,4,7-8,10-11H2,(H,15,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYAUOTNKDFADCM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NCCCN2C=C(N=N2)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.